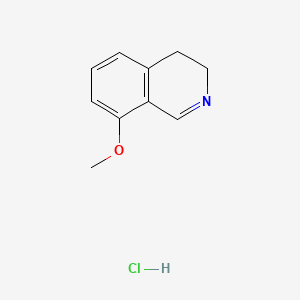
3,4-Dihydro-8-methoxy-isoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-8-methoxy-isoquinoline hydrochloride is a chemical compound with the molecular formula C10H12ClNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3,4-dihydroisoquinolines involves the Bischler-Napieralski reaction. This method typically starts with the cyclization of β-phenylethylamines in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . For 3,4-Dihydro-8-methoxy-isoquinoline hydrochloride, the starting material is often 3,4-dimethoxyphenethylamine, which undergoes cyclization and subsequent demethylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-8-methoxy-isoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it back to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,4-Dihydro-8-methoxy-isoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe for investigating enzyme mechanisms.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-8-methoxy-isoquinoline hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications. The compound’s methoxy group plays a crucial role in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Similar in structure but with two methoxy groups.
3,4-Dihydroisoquinoline: Lacks the methoxy group, making it less specific in its interactions.
Tetrahydroisoquinoline: Fully saturated version, differing in reactivity and biological activity.
Uniqueness
3,4-Dihydro-8-methoxy-isoquinoline hydrochloride is unique due to its specific methoxy substitution, which enhances its reactivity and binding properties. This makes it particularly valuable in medicinal chemistry for developing targeted therapies .
Propiedades
Número CAS |
24693-45-6 |
|---|---|
Fórmula molecular |
C10H12ClNO |
Peso molecular |
197.662 |
Nombre IUPAC |
8-methoxy-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H11NO.ClH/c1-12-10-4-2-3-8-5-6-11-7-9(8)10;/h2-4,7H,5-6H2,1H3;1H |
Clave InChI |
BKXYSPNMTUBABI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C=NCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


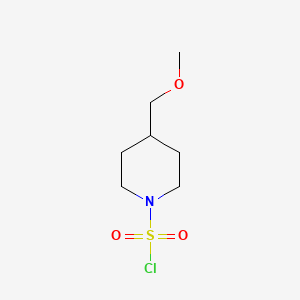
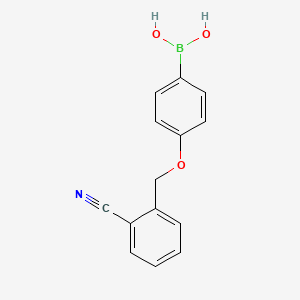

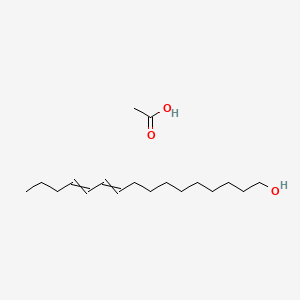

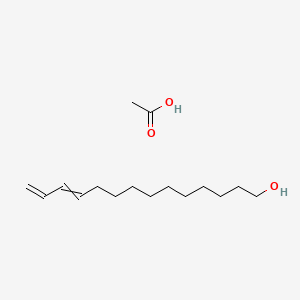
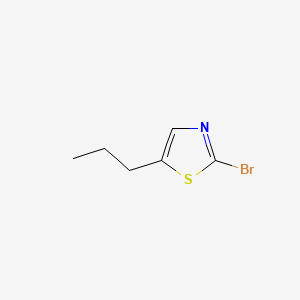
![2,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B580880.png)
![2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride](/img/structure/B580882.png)
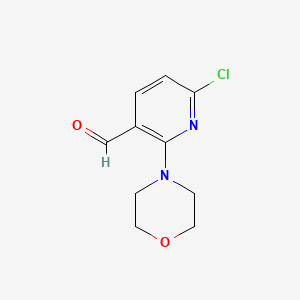
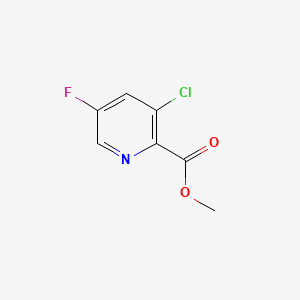
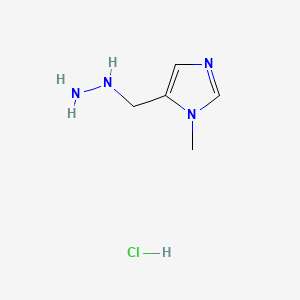
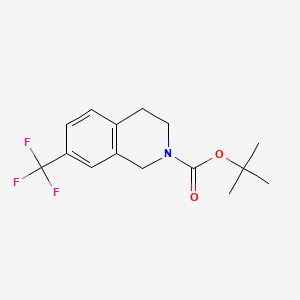
![5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B580892.png)
